N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyrazole ring, and a tetrahydrofuran moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . This makes it a potential candidate for the development of new anti-tubercular drugs .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This leads to a weakening of the bacterial cell wall, which can result in the death of the bacteria .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption can lead to cell death . The downstream effects of this disruption can include a decrease in bacterial growth and viability .
Result of Action
The result of the compound’s action is the inhibition of the growth of M. tuberculosis, potentially leading to the death of the bacteria . This makes it a promising candidate for the development of new anti-tubercular drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. The benzothiazole intermediate can be synthesized through the reaction of 4-methyl-2-aminobenzenethiol with chloroacetyl chloride, followed by cyclization. The pyrazole intermediate is prepared by reacting hydrazine with an appropriate β-diketone.
The final step involves coupling the benzothiazole and pyrazole intermediates with a tetrahydrofuran moiety under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced techniques like microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of a benzothiazole ring, a pyrazole ring, and a tetrahydrofuran moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzothiazole moiety, a pyrazole ring, and an oxolane group. Its molecular formula is C14H16ClN3OS, and it has a molecular weight of approximately 297.85 g/mol. The presence of chlorine and other functional groups contributes to its unique properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and carbon disulfide.
- Amidation : The chlorinated benzothiazole is coupled with an appropriate carboxylic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like triethylamine.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a study evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It may act as a modulator for receptors involved in cellular signaling pathways, influencing cell survival and proliferation.
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound against MCF-7 breast cancer cells. The findings showed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase .
Study 2: Antimicrobial Testing
Another study focused on assessing the antimicrobial properties against various pathogens. The results indicated that the compound exhibited significant inhibition zones in agar diffusion assays, particularly against Gram-positive bacteria .
Comparative Analysis
To better understand the effectiveness of this compound, it is useful to compare it with similar compounds:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Compound A | Moderate Anticancer | Enzyme Inhibition |
Compound B | High Antimicrobial | Cell Wall Disruption |
N-(7-chloro... | High Anticancer & Antimicrobial | Enzyme Inhibition & Receptor Modulation |
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-11-5-6-13(19)16-15(11)20-18(26-16)23(10-12-4-3-9-25-12)17(24)14-7-8-22(2)21-14/h5-8,12H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJICINARLICULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)C4=NN(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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